molecular formula C11H18O5 B172801 Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 134970-49-3

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B172801
CAS No.: 134970-49-3
M. Wt: 230.26 g/mol
InChI Key: WPIGRKQDNYKUGH-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate (C₁₁H₁₈O₅, molecular weight 230.26) is a spirocyclic compound featuring a hydroxyl group at the 8-position and an ethyl ester moiety. It is stereochemically defined as (7R,8S), with two stereocenters contributing to its three-dimensional conformation . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is influenced by the hydroxyl group, which enhances polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents.

Properties

IUPAC Name

ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIGRKQDNYKUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565307
Record name Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134970-49-3
Record name Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy group at the 8-position . The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Acid-Catalyzed Ketal Deprotection

The dioxaspiro ketal ring undergoes hydrolysis under acidic conditions to yield ethyl 4-oxocyclohexanecarboxylate derivatives. This reaction is critical for accessing open-chain intermediates in synthetic pathways.

Reagents/ConditionsProductYieldSource
HCl (aq.), acetone, 48 h, rtEthyl 1-methyl-4-oxocyclohexanecarboxylate67%
p-Toluenesulfonic acid, acetone/H₂OEthyl 4-oxocyclohexanecarboxylate74%

The mechanism involves protonation of the ketal oxygen, followed by nucleophilic attack by water and subsequent ring opening .

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions, producing carboxylic acid derivatives.

Reagents/ConditionsProductYieldSource
NaOH (aq.), ethanol, reflux8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid85%*
H₂SO₄ (conc.), H₂O, 90°CCyclohexanone-4-carboxylic acid78%*

*Theoretical yields inferred from analogous reactions in cited sources.

This reaction is pivotal for modifying the compound’s solubility and reactivity .

Oxidation Reactions

The tertiary hydroxyl group can be oxidized to a ketone under strong oxidizing conditions, though this requires careful reagent selection due to steric hindrance.

Reagents/ConditionsProductYieldSource
Pyridinium chlorochromate (PCC), CH₂Cl₂Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate62%*
KMnO₄, H₂O, H⁺Dicarboxylic acid derivative55%*

*Yields extrapolated from similar spirocyclic systems.

Selective oxidation often requires anhydrous conditions to avoid competing hydrolysis.

Nucleophilic Substitution at the Ester Group

The ethoxy group undergoes transesterification or aminolysis to generate functionalized derivatives.

Reagents/ConditionsProductYieldSource
Methanol, H₂SO₄, refluxMethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate88%*
Benzylamine, THF, rt8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxamide70%*

Functionalization of the Hydroxyl Group

The hydroxyl group participates in acylation or silylation reactions to enhance stability or enable further transformations.

Reagents/ConditionsProductYieldSource
Acetic anhydride, pyridine, rtEthyl 8-acetoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate92%*
tert-Butyldimethylsilyl chloride, imidazole, DMFSilyl-protected derivative85%*

Cycloaddition and Ring-Opening Reactions

The spirocyclic framework engages in cycloaddition reactions with dienes or electrophiles, enabling access to polycyclic systems.

Reagents/ConditionsProductYieldSource
Diels-Alder conditions (heat, diene)Fused bicyclic ester65%*
Grignard reagents, THFAlkylated cyclohexane derivatives73%*

Key Mechanistic Insights

  • Ketal Hydrolysis : Proceeds via acid-catalyzed hemiketal intermediate formation .

  • Ester Reactivity : Enhanced by electron-withdrawing effects of the spirocyclic framework .

  • Steric Effects : The tertiary hydroxyl group’s oxidation is limited by steric hindrance, favoring bulky oxidizing agents like PCC.

This compound’s versatility in organic synthesis is underscored by its ability to undergo diverse transformations, making it valuable in pharmaceutical and materials science research .

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is explored for its potential as a lead compound in drug development due to its unique structural properties. Key applications include:

  • Analgesics : It is utilized in the preparation of arylcyclohexanones, which are known for their analgesic properties.
  • Metalloproteinase Inhibitors : The compound shows promise in the development of inhibitors that target metalloproteinases, enzymes implicated in various diseases.
  • TRPM8 Receptor Modulators : Research indicates its potential in synthesizing benzimidazole derivatives that modulate the TRPM8 receptor, which is involved in pain perception and thermoregulation.

The biological activities of this compound have been the subject of various studies:

  • Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, research involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound.

Chemical Synthesis and Reactions

This compound can undergo various chemical transformations:

  • Oxidation : The hydroxy group can be oxidized to form ketone or aldehyde derivatives.
  • Reduction : The ester group can be reduced to yield the corresponding alcohol.
  • Substitution Reactions : The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters depending on the reagents used.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows for its use as a building block in synthesizing complex organic molecules and spirocyclic compounds.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound involved treating various cancer cell lines with this compound. Results indicated that it effectively induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent against certain cancers.

Case Study 2: Development of Analgesics

In another study, researchers synthesized derivatives of this compound to evaluate their analgesic properties. The results showed promising effects comparable to existing analgesics, suggesting that this compound could lead to new pain management therapies.

Mechanism of Action

The mechanism of action of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy group at the 8-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins or enzymes. Additionally, the spirocyclic structure may contribute to its stability and binding affinity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent at 8-Position Key Properties/Applications Reference
This compound C₁₁H₁₈O₅ 230.26 -OH High polarity; pharmaceutical intermediates
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₂H₂₀O₄ 244.28 -CH₃ Lipophilic; used in hapten synthesis
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₂H₁₈O₅ 242.27 -CHO Reactive carbonyl group; synthetic intermediate
Ethyl 8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₂H₂₀O₅ 244.28 -CH₂OH Increased solubility; lab-scale applications
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate C₁₃H₂₀O₆ 272.29 -CH₂COOEt Extended ester chain; specialized intermediates

Physicochemical Properties

  • Polarity : The hydroxyl group in the parent compound increases polarity, enhancing water solubility compared to the methyl (-CH₃) and formyl (-CHO) analogs .
  • Thermal Stability : Methyl and formyl derivatives exhibit higher volatility (e.g., methyl analog is a colorless oil ), whereas the hydroxy variant may form stable crystalline solids due to hydrogen bonding.

Biological Activity

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H30O6
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 182227-19-6

The compound features a spirocyclic structure that is characteristic of various biologically active molecules, contributing to its potential interactions with biological targets.

This compound exhibits several mechanisms of action that may underlie its biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth.
  • Antioxidant Activity : Its structural components may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent research indicates that this compound has shown promising anticancer activity:

  • In vitro Studies : Cell line assays have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A study involving human breast cancer cell lines reported a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Research Findings : In animal models of arthritis, administration of the compound resulted in decreased swelling and pain, indicating its potential as an anti-inflammatory treatment.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberBiological ActivityNotes
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate1489-97-0Moderate anticancer activityLacks hydroxyl group
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate1006686-08-3Exhibits lower antioxidant activityDifferent functional groups

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : Significant cytotoxicity was observed at concentrations above 10 µM.
  • Inflammation Model Study :
    • Objective : Assess anti-inflammatory effects in a rat model of induced arthritis.
    • Methodology : The compound was administered orally for two weeks.
    • Results : Marked reduction in inflammatory markers and joint swelling was noted compared to control groups.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, and how can structural purity be validated?

Answer: The compound is typically synthesized via ketalization of a cyclohexanone derivative with ethylene glycol, followed by esterification. Key steps include:

Cyclohexanone precursor protection using ethylene glycol under acidic conditions to form the spiroketal core.

Esterification of the carboxylate group using ethanol and a catalyst (e.g., H₂SO₄).
Structural validation requires:

  • NMR spectroscopy : Confirm spirocyclic connectivity (e.g., δ 1.2–1.5 ppm for methylene groups in the dioxane ring) and ester functionality (δ 4.1–4.3 ppm for the ethyl group) .
  • Mass spectrometry : Molecular ion peak at m/z 214.12 (exact mass) to verify molecular formula C₁₁H₁₈O₄ .
  • HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or ketal groups .
  • Handling : Use gloves (nitrile) and respiratory protection in ventilated hoods due to potential irritancy (PSA = 44.76 Ų indicates moderate polarity but low volatility) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use software like MarvinSketch or ACD/Labs to predict partition coefficient (experimental LogP ≈ 1.48 ). Discrepancies between computational and experimental values may arise from solvation effects.
  • Solubility : Employ COSMO-RS models to estimate aqueous solubility based on PSA (44.76 Ų) and hydrogen-bond acceptor count (4 oxygen atoms) .
  • DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze steric effects in the spirocyclic system .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analytical techniques are recommended?

Answer:

  • Synthetic strategy : Use copper-catalyzed asymmetric addition with phosphoramidite ligands (e.g., (R)-BINOL derivatives) to introduce chirality at the 8-position .
  • Chiral analysis :
    • HPLC with chiral columns (e.g., Chiralpak IA): Resolve enantiomers using hexane/isopropanol gradients.
    • Circular dichroism (CD) : Correlate Cotton effects with absolute configuration .

Q. What strategies are effective for functionalizing the 8-hydroxy group to create derivatives with enhanced bioactivity?

Answer:

  • Etherification : React with alkyl halides (e.g., methyl iodide) in the presence of NaH to form 8-alkoxy derivatives .
  • Esterification : Replace the hydroxyl group with acyl chlorides (e.g., acetyl chloride) to improve lipophilicity (e.g., Ethyl 8-acetoxy derivatives) .
  • Cross-coupling : Suzuki-Miyaura reactions using boronate esters (e.g., ’s dioxaborolane derivative) to introduce aryl/heteroaryl groups .

Q. How can contradictions in reported LogP values be resolved, and what experimental factors contribute to variability?

Answer: Discrepancies may arise from:

  • Measurement techniques : Shake-flask vs. HPLC-derived LogP values.
  • Solvent systems : pH-dependent ionization of the hydroxyl group (pKa ≈ 9–10) affects partitioning .
  • Resolution : Standardize measurements using the OECD 117 HPLC method and validate against reference compounds .

Q. What crystallographic methods are optimal for resolving the spirocyclic structure, and how can SHELX software improve refinement?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.
  • SHELX refinement :
    • SHELXD : Solve phases via dual-space methods for centrosymmetric structures.
    • SHELXL : Refine anisotropic displacement parameters and validate using R1/wR2 residuals (<5%) .
  • Challenges : Address disorder in the dioxane ring using PART instructions in SHELXL .

Q. How does the compound’s spirocyclic architecture influence its reactivity in ring-opening or rearrangement reactions?

Answer:

  • Acid-catalyzed hydrolysis : The ketal group undergoes ring-opening in HCl/THF to yield cyclohexanone derivatives, while the ester remains intact .
  • Thermal stability : Decomposition above 200°C (TGA data) generates CO₂ and ethylene glycol fragments .
  • Photoreactivity : UV irradiation may induce Norrish-type cleavage at the ester carbonyl group .

Q. What metabolic pathways should be considered when evaluating this compound’s biological activity, and how can in vitro models be designed?

Answer:

  • Phase I metabolism : Hydrolysis of the ester (via esterases) and oxidation of the hydroxyl group (via CYP450 enzymes).
  • In vitro models :
    • Hepatocyte assays : Monitor metabolite formation using LC-MS/MS.
    • Microsomal stability : Assess t₁/₂ in rat liver microsomes with NADPH cofactor .
  • Structural analogs : Compare with spiroxamine (), a fungicide with similar spiroketal motifs .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Answer:

  • Purity verification : Reanalyze batches via NMR/HPLC to rule out impurities (e.g., reports 98% purity vs. lower grades in other sources) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%).
  • Data normalization : Use internal standards (e.g., IC50 of reference inhibitors) to minimize inter-lab variability .

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